molecular formula C10H5N3O4S B2701803 N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide CAS No. 908502-62-5

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2701803
CAS No.: 908502-62-5
M. Wt: 263.23
InChI Key: UEUNIVOKKUIRCS-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide is a synthetic nitrofuran-based compound for research use. This hybrid molecule, incorporating both nitrofuran and cyanothiophene pharmacophores, is of significant interest in medicinal chemistry and immunology. While direct biological data on this specific compound is limited, its structural features are associated with compelling research applications. Compounds with the 5-nitrofuran moiety are investigated as potential STING (Stimulator of Interferon Genes) pathway inhibitors . The STING pathway is crucial for innate immunity, but its aberrant activation is implicated in autoinflammatory diseases such as lupus and SAVI . Research suggests that nitrofuran-based small molecules like the related compound LB244 can inhibit STING signaling by blocking its oligomerization, a mechanism distinct from other known inhibitor classes . This mechanism presents a potential therapeutic strategy for STING-dependent inflammatory diseases . Furthermore, nitroheterocyclic compounds, including nitrothiophene carboxamides, are explored for their antibacterial properties . They often act as prodrugs, requiring enzymatic activation by bacterial nitroreductases (such as NfsA and NfsB in E. coli) to exert bactericidal effects . This selective activation within bacterial cells makes them promising candidates for targeting multi-drug resistant Gram-negative pathogens . Researchers are also investigating structurally similar nitrothiophene derivatives for their potent antitubercular activity against both growing and dormant Mycobacterium species . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O4S/c11-5-6-3-4-18-10(6)12-9(14)7-1-2-8(17-7)13(15)16/h1-4H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUNIVOKKUIRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method is the N-acylation reaction, where 2-aminothiophene-3-carbonitrile reacts with 5-nitrofuran-2-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Melting Point (°C) Bioactivity/Notes Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-carboxamide with nitrobenzene substituent 397 Antibacterial; weak C–H⋯O/S interactions
5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide Cyano-thiophene with dihydrothiophene core 284–285 No direct bioactivity reported
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitrothiophene-carboxamide with trifluoromethyl substituent N/A Antibacterial (narrow spectrum); 42% purity
N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide Methylthiophene with acetylphenyl group N/A No bioactivity data; used in synthesis

Key Comparisons:

The 3-cyano substituent on the thiophene ring may improve solubility and intermolecular interactions compared to non-polar groups (e.g., methyl in N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide) .

Biological Activity :

  • Nitrothiophene-carboxamides (e.g., compounds) exhibit narrow-spectrum antibacterial activity, likely due to nitro group reduction generating reactive intermediates. The target compound’s 5-nitrofuran may similarly act as a prodrug, though its spectrum could differ due to the furan-thiophene hybrid structure .
  • In contrast, dihydrothiophene-carboxamides () lack reported bioactivity, suggesting that aromaticity and substituent positioning are critical for target engagement .

Crystallographic and Spectroscopic Data: N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between aromatic rings, comparable to furan-carboxamide analogues. The target compound’s furan-thiophene linkage may adopt similar conformations, influencing crystal packing and stability . IR and NMR spectra of compounds highlight characteristic peaks for cyano (∼2200 cm⁻¹) and carboxamide (∼1650 cm⁻¹) groups, which would be critical for verifying the target compound’s synthesis .

Synthetic Methodology: The target compound’s synthesis mirrors routes used for nitroheterocyclic carboxamides, such as HATU-mediated coupling () or reflux in acetonitrile (). However, the 3-cyanothiophen-2-amine starting material may require specialized handling due to its reactivity .

Biological Activity

N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide is a synthetic heterocyclic compound that has garnered attention due to its significant biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound features a unique combination of thiophene and furan rings, which contribute to its distinct chemical properties. The synthesis typically involves an N-acylation reaction between 2-aminothiophene-3-carbonitrile and 5-nitrofuran-2-carboxylic acid under controlled conditions, optimizing yield and purity through various methods such as the use of catalysts and controlled temperatures.

The compound exhibits diverse biological activities, including:

  • Antimicrobial Activity : It has shown promising results against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell integrity and interference with metabolic pathways .
  • Antioxidant Properties : this compound functions as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing the severity of inflammation in various models.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Tested Organisms/Cells IC50/EC50 Values Notes
AntibacterialEscherichia coli, Staphylococcus aureus< 10 µMSignificant inhibition observed
AntifungalVarious fungal strains< 15 µMEffective against common fungal pathogens
AntioxidantCell-free systemsIC50 = 20 µMScavenging activity confirmed
Anti-inflammatoryRAW 264.7 macrophagesIC50 = 25 µMInhibition of TNF-alpha production observed

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with an IC50 value significantly lower than that of standard antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents .
  • Antioxidant Activity : In vitro assays confirmed the compound's ability to reduce oxidative stress markers in cell lines exposed to oxidative agents. This property may be beneficial in preventing cellular damage associated with various diseases, including cancer.
  • Anti-inflammatory Studies : Research indicated that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines in macrophage cultures, highlighting its potential for therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared to other thiophene and furan derivatives, such as:

Compound Activity Type Notable Features
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideAntimicrobialSimilar structural features but less potent against specific pathogens.
Thiophene-based anticancer agentsAnticancerShowed activity against various cancer cell lines but lacked broad-spectrum antimicrobial properties .

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